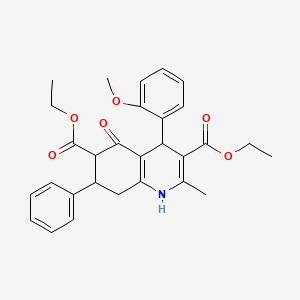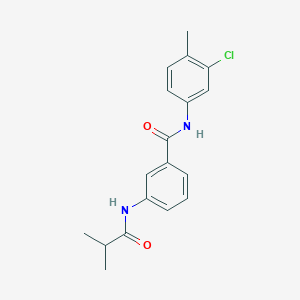![molecular formula C14H17NO2 B4049604 (2Z)-2-[(2-methoxyanilino)methylidene]cyclohexan-1-one](/img/structure/B4049604.png)
(2Z)-2-[(2-methoxyanilino)methylidene]cyclohexan-1-one
Übersicht
Beschreibung
(2Z)-2-[(2-methoxyanilino)methylidene]cyclohexan-1-one is a useful research compound. Its molecular formula is C14H17NO2 and its molecular weight is 231.29 g/mol. The purity is usually 95%.
The exact mass of the compound 2-{[(2-methoxyphenyl)amino]methylene}cyclohexanone is 231.125928785 g/mol and the complexity rating of the compound is 299. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Chemical Reactivity
Studies have shown that cyclohexanone derivatives, including those with methoxyphenyl groups, are valuable in organic synthesis. For instance, cyclohexanone and cyclopentanone react with Lawesson's Reagent to form new spiro-trithiaphosphorines and enethiols, which on storage transform into sulfides. Unsaturated cyclohexanones are converted into thioketones after reacting with Lawesson's Reagent. Aromatic ketones reacted with the reagent yield corresponding thioketones, demonstrating the reactivity and versatility of these compounds in synthesizing sulfur-containing organic molecules (Scheibye et al., 1982).
Crystal Structure and Molecular Conformation
Research into the crystal structures of cyclohexanone derivatives reveals detailed insights into their molecular conformation. For example, the crystal structure analysis of certain derivatives shows that the cyclohexanone ring adopts a chair conformation, and the orientation of methoxycarbonyl groups and other substituents influence the overall molecular geometry. This type of study is crucial for understanding the chemical behavior and potential applications of these compounds in more complex chemical syntheses (Odabaşoǧlu et al., 2003).
Antifolate Properties and Cancer Research
Some cyclohexanone derivatives exhibit promising antifolate properties, which are significant in cancer research. For example, specific derivatives have shown potency comparable to methotrexate in vitro, indicating their potential as therapeutic agents against certain types of cancer. These findings are important for the development of new anticancer drugs and for understanding the mechanisms of action of existing treatments (Degraw et al., 1992).
Enantioselective Synthesis and Drug Development
The enantioselective synthesis of cyclohexanone derivatives highlights their potential in drug development and pharmacology. For instance, using polymer-supported enantioselective reactions, researchers achieved high enantiomeric excesses in the α-methylation of cyclohexanone, underscoring the relevance of these compounds in synthesizing optically active pharmaceuticals (Mcarthur et al., 1982).
Eigenschaften
IUPAC Name |
(2Z)-2-[(2-methoxyanilino)methylidene]cyclohexan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-17-14-9-5-3-7-12(14)15-10-11-6-2-4-8-13(11)16/h3,5,7,9-10,15H,2,4,6,8H2,1H3/b11-10- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJCXPBHOLHVAAY-KHPPLWFESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC=C2CCCCC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1N/C=C\2/CCCCC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[N-benzyl-N-(mesitylsulfonyl)glycyl]-4-piperidinecarboxamide](/img/structure/B4049521.png)
![ethyl (1-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-2-piperidinyl)acetate](/img/structure/B4049524.png)

![N-(4-{[(3-chloro-4-methylphenyl)amino]carbonyl}phenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B4049537.png)
![METHYL 2-{2-[3-(2,2,2-TRIFLUOROACETYL)-1H-INDOL-1-YL]ACETAMIDO}BENZOATE](/img/structure/B4049545.png)
![2-({2-hydroxy-3-[2-(4-methoxyphenyl)-1H-indol-1-yl]propyl}amino)-2-(hydroxymethyl)-1,3-propanediol](/img/structure/B4049565.png)


![6-imino-N-(3-methoxypropyl)-2-oxo-7-(propan-2-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B4049583.png)
![1-[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]-4-ethylpiperazine](/img/structure/B4049591.png)
![methyl {3-(4-chlorophenyl)-5-[4-(4-morpholinyl)benzylidene]-4-oxo-2-thioxo-1-imidazolidinyl}acetate](/img/structure/B4049608.png)
![N,6-dimethyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-2-pyridin-3-ylpyrimidin-4-amine](/img/structure/B4049612.png)
![2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylcyclohexyl)acetamide](/img/structure/B4049630.png)
![N-[(1-adamantylamino)carbonothioyl]-3-iodobenzamide](/img/structure/B4049637.png)
